Lys[Z(NO2)]-Pro
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Overview
Description
Lys[Z(NO2)]-Pro, where Z represents a benzyl-oxycarbonyl group, is a dipeptide derivative known for its role as a competitive inhibitor of peptide transporters, particularly PEPT1 and PEPT2. These transporters are crucial for the absorption and reabsorption of di- and tripeptides in the human body, playing significant roles in both nutrition and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys[Z(NO2)]-Pro typically involves the protection of the lysine amino group with a benzyl-oxycarbonyl group, followed by the introduction of a nitro group. The protected lysine is then coupled with proline using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Lys[Z(NO2)]-Pro can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzyl-oxycarbonyl group can be removed through hydrogenation.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Conversion to Lys[Z(NH2)]-Pro.
Reduction: Formation of Lys-Pro after deprotection.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lys[Z(NO2)]-Pro has several applications in scientific research:
Chemistry: Used as a model compound to study peptide transport mechanisms.
Biology: Investigates the role of peptide transporters in cellular uptake processes.
Medicine: Explores potential therapeutic uses as inhibitors of peptide transporters, which can affect drug absorption and efficacy.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug delivery research
Mechanism of Action
Lys[Z(NO2)]-Pro exerts its effects by competitively inhibiting the peptide transporters PEPT1 and PEPT2. These transporters facilitate the uptake of di- and tripeptides across cellular membranes. By binding to the transporters, this compound blocks the transport of natural substrates, thereby modulating the absorption and reabsorption processes in the intestine and kidney .
Comparison with Similar Compounds
Similar Compounds
Lys[Z(NO2)]-Val: Another dipeptide derivative with similar inhibitory effects on PEPT1 and PEPT2.
Lys[Z(NO2)]-Gly: Known for its role in studying peptide transporter interactions.
Lys[Z(NO2)]-Ala: Used in comparative studies to understand structure-activity relationships.
Uniqueness
Lys[Z(NO2)]-Pro is unique due to its high affinity and specificity for PEPT1 and PEPT2, making it a valuable tool in both research and potential therapeutic applications. Its structural properties, particularly the benzyl-oxycarbonyl and nitro groups, contribute to its effectiveness as an inhibitor .
Properties
Molecular Formula |
C18H24N4O7 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(2S)-1-[2-amino-6-[(4-nitrophenoxy)carbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N4O7/c19-14(16(23)21-11-3-5-15(21)17(24)25)4-1-2-10-20-18(26)29-13-8-6-12(7-9-13)22(27)28/h6-9,14-15H,1-5,10-11,19H2,(H,20,26)(H,24,25)/t14?,15-/m0/s1 |
InChI Key |
XECWFUGQRJPWRP-LOACHALJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C(CCCCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)O |
Origin of Product |
United States |
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